(S)-1-(2-Oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid

Catalog No.
S13610517
CAS No.
M.F
C11H12N2O4
M. Wt
236.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(2-Oxo-1,2-dihydropyridine-3-carbonyl)pyrrol...

Product Name

(S)-1-(2-Oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid

IUPAC Name

(2S)-1-(2-oxo-1H-pyridine-3-carbonyl)pyrrolidine-2-carboxylic acid

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

InChI

InChI=1S/C11H12N2O4/c14-9-7(3-1-5-12-9)10(15)13-6-2-4-8(13)11(16)17/h1,3,5,8H,2,4,6H2,(H,12,14)(H,16,17)/t8-/m0/s1

InChI Key

ITGGSFAUJQLVEA-QMMMGPOBSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CNC2=O)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)C2=CC=CNC2=O)C(=O)O

(S)-1-(2-Oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound characterized by its unique structural features. It belongs to the class of pyrrolidine derivatives and contains a dihydropyridine moiety, which is significant in medicinal chemistry due to its diverse biological activities. The compound's molecular formula is C12_{12}H12_{12}N2_{2}O4_{4}, and it has a molecular weight of approximately 248.24 g/mol. The presence of both carbonyl and carboxylic acid functional groups contributes to its reactivity and potential applications in drug development.

, typical for compounds containing carbonyl and carboxylic acid groups:

  • Condensation Reactions: The carboxylic acid group can react with amines to form amides, which is relevant for synthesizing derivatives with enhanced biological activity.
  • Reduction Reactions: The carbonyl group may be reduced to an alcohol, providing pathways for the synthesis of various derivatives.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are often more lipophilic and can influence the pharmacokinetic properties of the compound.

(S)-1-(2-Oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid exhibits notable biological activities, primarily due to the dihydropyridine structure, which is known for its role in calcium channel modulation. Research indicates that compounds with similar structures can exhibit:

  • Antimicrobial Activity: Some derivatives demonstrate effectiveness against various bacterial strains.
  • Anticancer Properties: Certain analogs have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects: Compounds in this class may protect neuronal cells from oxidative stress.

The synthesis of (S)-1-(2-Oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions:

  • Formation of Dihydropyridine: Starting from appropriate aldehydes and ketones, a dihydropyridine can be synthesized through the Hantzsch reaction.
  • Carboxylation: Introduction of the carboxylic acid group via a carboxylation reaction using carbon dioxide or suitable carboxylic acid derivatives.
  • Resolution: If necessary, enantiomeric purity can be achieved through chiral resolution techniques such as chromatography or enzymatic methods.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing antihypertensive or neuroprotective drugs due to its calcium channel blocking activity.
  • Biochemical Research: Used as a tool compound to study cellular mechanisms involving calcium signaling.
  • Agricultural Chemistry: Potential use in developing agrochemicals that target specific pests or diseases.

Interaction studies are crucial for understanding how (S)-1-(2-Oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid interacts with biological targets:

  • Protein Binding Studies: Investigating how well the compound binds to target proteins can provide insights into its efficacy and safety profile.
  • Receptor Interaction: Studies assessing its interaction with calcium channels or other receptors can elucidate its mechanism of action.
  • In Vivo Studies: Animal models may be used to evaluate pharmacokinetics and pharmacodynamics.

Several compounds exhibit structural similarities to (S)-1-(2-Oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid, highlighting its uniqueness:

Compound NameCAS NumberSimilarity ScoreNotable Features
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid15506-18-00.95Methyl substitution enhances lipophilicity
3-(Aminomethyl)pyridin-2(1H)-one hydrochloride85468-38-80.93Exhibits different biological activity profiles
2-Oxo-1,2-dihydropyridine-3-carbonitrile20577-27-90.80Contains a nitrile group; differing reactivity
6-Oxo-1,6-dihydropyridine-3-carbaldehyde106984-91-20.73Aldehyde functionality alters reactivity

These comparisons illustrate that while there are structural similarities among these compounds, (S)-1-(2-Oxo-1,2-dihydropyridine-3-carbonyl)pyrrolidine-2-carboxylic acid possesses distinct functional characteristics that may influence its biological activity and applications in medicinal chemistry.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

236.07970687 g/mol

Monoisotopic Mass

236.07970687 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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